molecular formula C6H10O2S B2507995 3-Methylthiolane-2-carboxylic acid CAS No. 2167336-32-3

3-Methylthiolane-2-carboxylic acid

Cat. No.: B2507995
CAS No.: 2167336-32-3
M. Wt: 146.2
InChI Key: YDOQCFROTSQOJU-UHFFFAOYSA-N
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Description

3-Methylthiolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O2S. It is also known by its IUPAC name, 3-methyltetrahydrothiophene-2-carboxylic acid . This compound is characterized by a five-membered ring structure containing sulfur, making it a thiophene derivative. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylthiolane with carbon dioxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylthiolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylthiolane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 3-Methylthiophene-2-carboxylic acid
  • Tetrahydrothiophene-2-carboxylic acid

Comparison: 3-Methylthiolane-2-carboxylic acid is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions compared to other thiophene derivatives. This uniqueness makes it valuable in certain chemical syntheses and applications .

Properties

IUPAC Name

3-methylthiolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQCFROTSQOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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